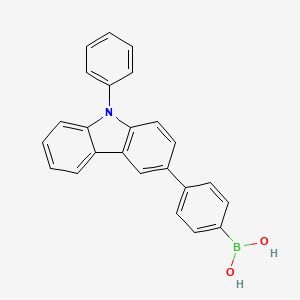
(4-(9-Phenyl-9H-carbazol-3-yl)phenyl)boronic acid
説明
“(4-(9-Phenyl-9H-carbazol-3-yl)phenyl)boronic acid” is a compound that is majorly used as an intermediate in electronic devices . Its molecular structure includes benzene rings, boronic acid, and carbazole rings .
Synthesis Analysis
The synthesis of “(4-(9-Phenyl-9H-carbazol-3-yl)phenyl)boronic acid” involves several steps. The compound can be synthesized from Triisopropyl borate and (9-(4-BROMOPHENYL))-9H-CARBAZOLE . Other synthesis methods involve the use of 9-(4-Bromophenyl)carbazole .Molecular Structure Analysis
The molecular structure of “(4-(9-Phenyl-9H-carbazol-3-yl)phenyl)boronic acid” includes benzene rings, boronic acid, and carbazole rings . More detailed structural analysis can be found in spectroscopic studies .Chemical Reactions Analysis
“(4-(9-Phenyl-9H-carbazol-3-yl)phenyl)boronic acid” can be used as a donor molecule in the formation of novel donor-π-acceptor dyes for electrochemical applications . It can also be used in the formation of organic light-emitting diodes (OLEDs) .Physical And Chemical Properties Analysis
The compound has a molecular weight of 287.120, a density of 1.2±0.1 g/cm3, a boiling point of 452.7±51.0 °C at 760 mmHg, and a melting point of 264°C (lit.) . It has a molecular formula of C18H14BNO2 .科学的研究の応用
Organic Optoelectronics and OLED Devices
Boronic acid derivatives, particularly BODIPY-based materials, have been extensively studied for their application in organic light-emitting diodes (OLEDs). These compounds are considered promising for creating 'metal-free' infrared emitters, enhancing the development of green to near-infrared (NIR) OLEDs through structural design and synthesis innovations (Squeo & Pasini, 2020).
Electrochemical Biosensors
Ferroceneboronic acid and its derivatives play a significant role in constructing electrochemical biosensors sensitive to sugars, glycated hemoglobin, fluoride ions, and more. These sensors operate based on the selective binding of boronic acids to diols or fluoride ions, offering a robust framework for non-enzymatic glucose sensors and other biosensor applications (Wang, Takahashi, Du, & Anzai, 2014).
Anticancer Agents
Cinnamic acid derivatives, including those derived from boronic acids, have been explored for their potential as anticancer agents. The chemical versatility of these compounds allows for the development of novel antitumor agents, highlighting the significance of boronic acid derivatives in medicinal chemistry (De, Baltas, & Bedos-Belval, 2011).
Drug Discovery and Design
The unique properties of boronic acids have contributed to their incorporation into drug discovery, with several boronic acid drugs approved for various treatments. These compounds enhance drug potency and improve pharmacokinetics, underscoring their value in medicinal chemistry (Plescia & Moitessier, 2020).
Environmental and Wood Protection
Research has also focused on the environmental applications of boron-containing compounds, including their use in controlling fungal growth and acting as wood protectors. These applications benefit from the broad-spectrum bioactivity of boron compounds, providing both technological and biomedical advantages (Estevez-Fregoso, Farfán-García, García-Coronel, Martínez-Herrera, Alatorre, Scorei, & Soriano-Ursúa, 2021).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
[4-(9-phenylcarbazol-3-yl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18BNO2/c27-25(28)19-13-10-17(11-14-19)18-12-15-24-22(16-18)21-8-4-5-9-23(21)26(24)20-6-2-1-3-7-20/h1-16,27-28H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFZRUXMJHALVPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C2=CC3=C(C=C2)N(C4=CC=CC=C43)C5=CC=CC=C5)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(9-Phenyl-9H-carbazol-3-yl)phenyl)boronic acid | |
Synthesis routes and methods
Procedure details










試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

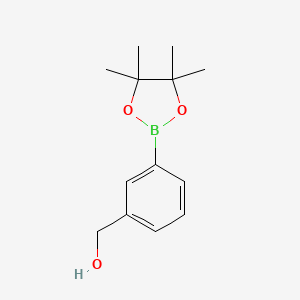
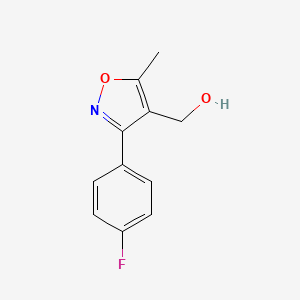
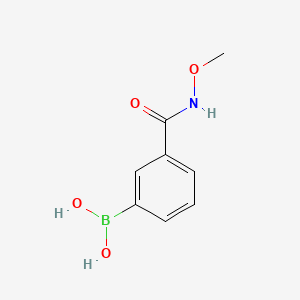
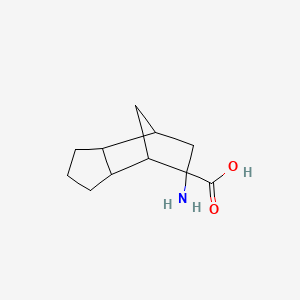
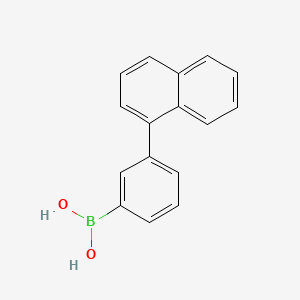
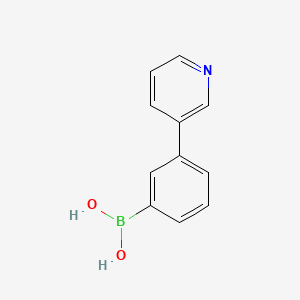
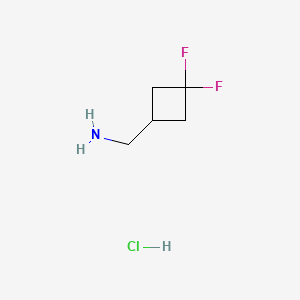
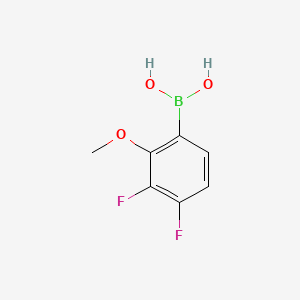
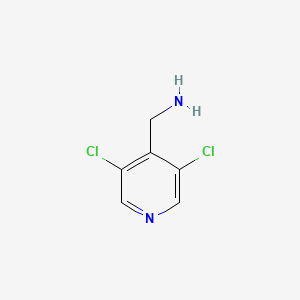
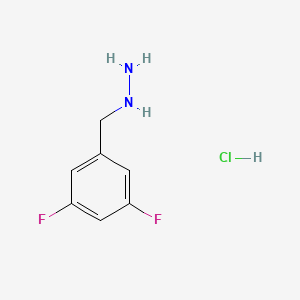
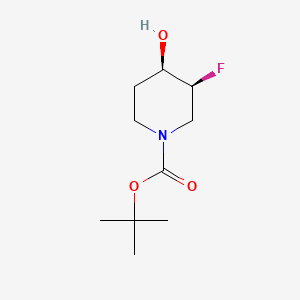
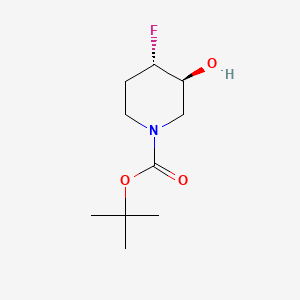
![Piperazine, 1-[2-(trimethylsilyl)ethyl]- (9CI)](/img/no-structure.png)
